molecular formula C18H18N4O4S B2591881 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1257549-44-2

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No.: B2591881
CAS No.: 1257549-44-2
M. Wt: 386.43
InChI Key: ISNGTROXAQXXSV-UHFFFAOYSA-N
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Description

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide is a complex organic compound known for its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a 2,5-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Isothiazole Moiety: The final step includes the acylation of the intermediate with 3-methylisothiazole-5-carboxylic acid or its derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or alkylated derivatives of the dimethoxyphenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

Biology

Biologically, the compound’s potential as a pharmacophore is of interest. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structural components suggest it could act as an inhibitor for certain enzymes or as a modulator of biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyridazinone core could form hydrogen bonds or coordinate with metal ions. The isothiazole moiety might participate in electron transfer processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the isothiazole moiety, potentially altering its biological activity.

    2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylthiazol-5-yl)acetamide: Similar structure but with a thiazole ring instead of an isothiazole, which may affect its reactivity and interactions.

Uniqueness

The presence of both the dimethoxyphenyl and isothiazole groups in 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can lead to different biological activities and chemical reactivities, offering potential advantages in various applications.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-8-17(27-21-11)19-16(23)10-22-18(24)7-5-14(20-22)13-9-12(25-2)4-6-15(13)26-3/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNGTROXAQXXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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